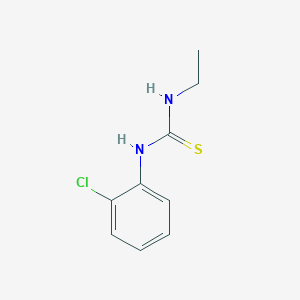

Thiourea, N-(2-chlorophenyl)-N'-ethyl-

Description

Contextualization within the Thiourea (B124793) Derivative Landscape

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the parent structure for a vast class of derivatives. mdpi.comwikipedia.org These compounds are structurally similar to ureas, but the replacement of the oxygen atom with sulfur imparts distinct properties. mdpi.com Thiourea derivatives are recognized as privileged structures in medicinal and synthetic chemistry due to their wide-ranging therapeutic and pharmacological properties, including antiviral, antimicrobial, and antitumor effects. nih.gov

The versatility of thiourea derivatives stems from several key structural features:

Tautomerism: They can exist in thione (C=S) and thiol (C-SH) tautomeric forms, influencing their reactivity. mdpi.com

Hydrogen Bonding: The N-H protons act as hydrogen bond donors, while the sulfur atom can act as an acceptor. This capability is crucial for forming stable complexes with anions and interacting with biological receptors. nih.govnih.gov

Coordination Chemistry: The presence of nitrogen and sulfur atoms with lone pairs of electrons makes them effective ligands for a wide range of metal ions, leading to the formation of stable metal complexes. mdpi.comhilarispublisher.com

These characteristics have led to their application in diverse fields, from the development of pharmaceuticals and agricultural chemicals to their use as analytical reagents and corrosion inhibitors. researchgate.netannexechem.comijaet.org

Historical Perspectives of Substituted Thiourea Research

The study of thiourea and its derivatives has a rich history. Early research laid the groundwork for modern chemotherapy, with some of the first synthetic drugs being derivatives of these scaffolds. nih.gov Over the decades, research has evolved from basic synthesis to detailed structure-activity relationship (SAR) studies. A landmark in this field was the work on thiourea replacement strategies in drug design, which significantly advanced the understanding of isostere design in medicinal chemistry. nih.gov

Historically, thiourea-based compounds such as thioacetazone and thiocarlide were used in the treatment of tuberculosis. nih.gov Furthermore, the ability of thiourea derivatives to interact with anions was systematically explored starting in the early 1990s, opening up their application as molecular receptors. nih.gov Studies from the mid-20th century, such as those employing the Bjerrum titration method, sought to quantify the properties of substituted thioureas, providing foundational data for subsequent research. acs.org

Current Research Significance of N-(2-chlorophenyl)-N'-ethylthiourea

While extensive research on the specific molecule N-(2-chlorophenyl)-N'-ethylthiourea is not widely published, its significance can be inferred from studies on structurally related compounds. The presence of a halogenated aryl group and an aliphatic ethyl group suggests several areas of research interest.

Antimicrobial and Anticancer Potential: Thioureas with halogenated aryl substituents are known to exhibit potent activity against various microbial strains, including bacteria and fungi. vulcanchem.commdpi.com The 2-chlorophenyl group, an electron-withdrawing substituent, can influence the electronic properties and lipophilicity of the molecule, which are critical for biological activity. vulcanchem.com Research has shown that various thiourea derivatives display promising anticancer activity against multiple human cell lines. mdpi.com

Enzyme Inhibition: Unsymmetrical thiourea derivatives have been successfully studied as inhibitors for enzymes like cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases. nih.gov The specific substitutions on the nitrogen atoms are crucial for determining the inhibitory potency.

Corrosion Inhibition: Thiourea and its derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. ijaet.org The nitrogen and sulfur atoms can adsorb onto the metal surface, forming a protective film that hinders both anodic and cathodic reactions. ijaet.orgmdpi.com The N-(2-chlorophenyl)-N'-ethylthiourea structure is well-suited for this application.

Chemical Sensing: The ability of the thiourea scaffold to bind with metal ions has led to the development of derivatives as fluorescent or colorimetric sensors for detecting heavy metals like mercury. nih.govorientjchem.org

The combination of the 2-chlorophenyl ring and the ethyl group in N-(2-chlorophenyl)-N'-ethylthiourea provides a unique balance of steric and electronic properties, making it a valuable candidate for exploring these applications and establishing detailed structure-activity relationships.

Overview of Advanced Research Methodologies Employed

The investigation of N-(2-chlorophenyl)-N'-ethylthiourea and related compounds relies on a suite of advanced research methodologies for synthesis, characterization, and evaluation.

Synthesis: A primary method for synthesizing unsymmetrical thioureas involves the reaction of an appropriate isothiocyanate with a primary amine. mdpi.comorientjchem.org For N-(2-chlorophenyl)-N'-ethylthiourea, this would typically involve reacting 2-chlorophenyl isothiocyanate with ethylamine (B1201723). Modern approaches often utilize enabling technologies like microwave-assisted synthesis to reduce reaction times and improve yields. nih.govhilarispublisher.com

Structural Characterization: The precise structure of newly synthesized thiourea derivatives is confirmed using a combination of spectroscopic and analytical techniques.

FT-IR Spectroscopy: Provides information about functional groups, with characteristic absorption bands for N-H stretching (around 3000–3300 cm⁻¹) and C=S stretching (around 1200–1300 cm⁻¹). mdpi.comorientjchem.org

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of protons and carbon atoms, confirming the connectivity of the molecule. orientjchem.orguobaghdad.edu.iq

Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound. hilarispublisher.com

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. orientjchem.orguky.edu

Computational Studies: Theoretical methods are increasingly used to predict and understand the properties of thiourea derivatives.

Density Functional Theory (DFT): Used to calculate molecular orbitals, electronic properties, and spectroscopic parameters, offering insights into the molecule's reactivity. researchgate.net

Molecular Docking: A computational technique used to predict the binding mode and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govuobaghdad.edu.iq

The table below presents hypothetical spectroscopic data for N-(2-chlorophenyl)-N'-ethylthiourea, based on values reported for analogous structures in the literature. vulcanchem.comorientjchem.orgnih.gov

| Technique | Expected Data/Signals |

| IR (cm⁻¹) | ~3250 (N–H stretch), ~1250 (C=S stretch), ~750 (C–Cl stretch) |

| ¹H NMR (ppm) | ~1.2 (t, 3H, CH₃), ~3.5 (q, 2H, NCH₂), ~7.3–7.6 (m, 4H, Ar–H), ~8.0 (s, 1H, NH), ~9.7 (s, 1H, NH) |

| ¹³C NMR (ppm) | ~14 (CH₃), ~43 (NCH₂), ~127–134 (Aromatic Carbons), ~180 (C=S) |

This is an interactive data table. The values are hypothetical and based on analogous compounds.

Scope and Objectives of the Academic Research Focus

The primary objective of academic research focusing on N-(2-chlorophenyl)-N'-ethylthiourea and its analogues is to systematically explore its chemical and physical properties and to evaluate its potential for practical applications. The scope of such research typically encompasses several key areas:

Synthesis and Optimization: Developing efficient, high-yield, and environmentally benign synthetic routes, potentially exploring green chemistry principles like microwave-assisted synthesis or the use of aqueous media. nih.govvulcanchem.com

Structural and Physicochemical Characterization: Thoroughly characterizing the compound using advanced spectroscopic and crystallographic methods to establish a definitive structural identity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues by modifying the substituents on the thiourea core to understand how specific structural features influence biological activity or material properties.

Evaluation of Biological Potential: Screening the compound for a range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, to identify potential leads for drug discovery. mdpi.comnih.govresearchgate.net

Materials Science Applications: Investigating its efficacy as a corrosion inhibitor, a metal ion sensor, or as a ligand in the synthesis of novel coordination complexes with unique properties. nih.govijaet.org

Ultimately, the goal is to leverage the unique structural attributes of N-(2-chlorophenyl)-N'-ethylthiourea to develop new functional molecules for medicinal chemistry, materials science, and analytical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGEIDLZZTMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941070 | |

| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19384-08-8 | |

| Record name | Thiourea, N-(2-chlorophenyl)-N'-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019384088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for N 2 Chlorophenyl N Ethylthiourea

Established Synthetic Routes and Their Optimizations

The preparation of N-(2-chlorophenyl)-N'-ethylthiourea has been predominantly achieved through well-established synthetic protocols, which have been subject to various optimizations to enhance yield, purity, and reaction conditions.

Synthesis via Isothiocyanate and Amine Condensation Reactions

The most conventional and widely employed method for synthesizing N,N'-disubstituted thioureas, including N-(2-chlorophenyl)-N'-ethylthiourea, is the condensation reaction between an isothiocyanate and a primary amine. nih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com

In the case of N-(2-chlorophenyl)-N'-ethylthiourea, the synthesis proceeds through the reaction of 2-chlorophenyl isothiocyanate with ethylamine (B1201723). mdpi.com This method is favored for its high yields and the commercial availability of the starting materials. nih.gov The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or ethanol, at room temperature. mdpi.comnih.gov The simplicity of this method and the ease of purification, often requiring only filtration and washing, make it a practical choice for laboratory-scale synthesis. nih.gov

Optimization of this reaction often involves adjusting the solvent, temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes for analogous N,N'-disubstituted thioureas. researchgate.net

Table 1: Synthesis of N-(2-chlorophenyl)-N'-ethylthiourea via Isothiocyanate and Amine Condensation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-chlorophenyl isothiocyanate | ethylamine | Dichloromethane | Room Temperature, 18h | N-(2-chlorophenyl)-N'-ethylthiourea | mdpi.com |

Alternative Synthetic Pathways for Thiourea (B124793) Derivatives

While the isothiocyanate-amine condensation is the most direct route, several alternative pathways exist for the synthesis of thiourea derivatives, which can be adapted for the preparation of N-(2-chlorophenyl)-N'-ethylthiourea.

One common alternative involves the use of carbon disulfide (CS₂). In this method, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt as an intermediate. This salt can then be treated with a desulfurizing agent or reacted with another amine to yield the thiourea. nih.govorganic-chemistry.org For the synthesis of unsymmetrical thioureas, the intermediate dithiocarbamate can be decomposed to an in-situ generated isothiocyanate, which then reacts with a second amine. nih.gov Mechanochemical ball milling has also been employed to facilitate this reaction, offering a solvent-free approach. nih.gov

Another classical, albeit less common due to the hazardous nature of the reagent, is the use of thiophosgene (B130339) (CSCl₂). Thiophosgene reacts with a primary amine to form an isothiocyanate, which can then be reacted with another amine to produce the desired thiourea. nih.gov

Furthermore, N-thiocarbamoyl benzotriazoles have been utilized as synthetic equivalents of isothiocyanates. These can be prepared and subsequently reacted with amines under basic conditions to form symmetrical thioureas in high yields. nih.gov

Novel Approaches in N-(2-chlorophenyl)-N'-ethylthiourea Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for thiourea synthesis, incorporating principles of green chemistry and catalysis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of thiourea derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several green synthetic methods have been reported for thioureas that are applicable to the synthesis of N-(2-chlorophenyl)-N'-ethylthiourea.

Water has been successfully used as a solvent for the synthesis of symmetrical N,N'-disubstituted aliphatic thioureas from primary amines and carbon disulfide at room temperature, eliminating the need for a catalyst and simplifying the workup procedure. nih.gov For unsymmetrical thioureas, "on-water" reactions of isothiocyanates with amines have been shown to be facile and chemoselective, with product isolation often achieved by simple filtration. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiourea derivatives. This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net

Mechanochemistry, through manual grinding or ball milling, offers a solvent-free alternative for the synthesis of thioureas. This method has been successfully applied to the reaction of amines with isothiocyanates and the carbon disulfide-based route, often resulting in quantitative yields with minimal workup. nih.gov

Catalytic Approaches to Thiourea Formation

Catalysis offers a promising avenue for enhancing the efficiency and selectivity of thiourea synthesis. Both metal-based and organocatalytic systems have been developed.

Metal-Catalyzed Synthesis: Thioureas themselves can act as ligands for transition metals, and metal complexes derived from thioureas have been studied for their catalytic and biological properties. researchgate.netresearchgate.net Copper(I) chloride (CuCl) has been used as a catalyst in the mechanochemical synthesis of sulfonyl ureas, a related class of compounds, suggesting its potential applicability to thiourea synthesis. nih.gov

Organocatalysis: Chiral thiourea derivatives have gained prominence as powerful hydrogen-bond donor organocatalysts in a wide range of asymmetric transformations. nih.govrsc.org This ability to form strong hydrogen bonds can also be harnessed to catalyze the formation of thioureas themselves. Bifunctional organocatalysts, which combine a thiourea moiety with a basic group like an amine, can activate both the electrophile (isothiocyanate) and the nucleophile (amine), thereby accelerating the reaction. rsc.org While specific examples for N-(2-chlorophenyl)-N'-ethylthiourea are not detailed in the literature, the principles of organocatalysis are broadly applicable. For instance, primary amine-thiourea catalysts have been used to catalyze intramolecular Michael additions. rsc.org

Mechanistic Elucidation of Reaction Pathways

The formation of N-(2-chlorophenyl)-N'-ethylthiourea via the condensation of 2-chlorophenyl isothiocyanate and ethylamine follows a well-understood nucleophilic addition mechanism. The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This attack leads to the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen of the original amine to the nitrogen of the isothiocyanate moiety results in the final stable thiourea product.

Proposed Reaction Mechanism:

Nucleophilic Attack: The ethylamine molecule acts as a nucleophile, and its nitrogen atom attacks the central carbon atom of the 2-chlorophenyl isothiocyanate.

Intermediate Formation: A transient zwitterionic intermediate is formed.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, leading to the formation of the N-(2-chlorophenyl)-N'-ethylthiourea.

Kinetic Studies of N-(2-chlorophenyl)-N'-ethylthiourea Formation

While specific kinetic studies on the formation of N-(2-chlorophenyl)-N'-ethylthiourea are not extensively documented in publicly available literature, the general kinetics of thiourea synthesis from an amine and an isothiocyanate are well-understood. The reaction proceeds via a nucleophilic addition mechanism. In this case, the nitrogen atom of 2-chloroaniline (B154045) acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in ethyl isothiocyanate.

The rate of this reaction is influenced by several factors:

Steric Hindrance: The ortho-chloro substituent on the phenyl ring of 2-chloroaniline introduces steric hindrance, which can decrease the reaction rate compared to an unsubstituted aniline (B41778). Similarly, the ethyl group on the isothiocyanate contributes to steric bulk.

Solvent: The choice of solvent can significantly impact the reaction kinetics. Polar aprotic solvents are often employed for this type of synthesis. Some modern, "green" chemistry approaches have explored the use of water or polyethylene (B3416737) glycol, which can sometimes accelerate the reaction rate. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Optimized conditions for similar unsymmetrical thiourea syntheses often involve heating at temperatures ranging from 50-80°C. mdpi.com

Catalysis: While often uncatalyzed, the reaction can be promoted by acids or bases. The use of mechanochemical methods, such as ball milling, has also been shown to accelerate the formation of thioureas, sometimes reducing reaction times from hours to minutes. beilstein-journals.org

Precursor Chemistry and Purity Considerations in Synthesis

The synthesis of N-(2-chlorophenyl)-N'-ethylthiourea relies on the reaction between two key precursors: 2-chloroaniline and ethyl isothiocyanate. The purity of these starting materials is paramount to achieving a high yield and purity of the final product, as impurities can lead to unwanted side reactions and complicate the purification process.

2-Chloroaniline

2-Chloroaniline (CAS 95-51-2) is a liquid intermediate used in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. innospk.comchemicalbook.com It is typically produced by the reduction of 2-nitrochlorobenzene. chemicalbook.com High purity is essential, as common impurities can affect the outcome of the synthesis.

Table 1: Properties and Purity of 2-Chloroaniline

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₆ClN | innospk.com |

| Molecular Weight | 127.57 g/mol | nih.gov |

| Appearance | Colorless to light yellow/amber liquid | innospk.comnih.gov |

| Boiling Point | 208.8 ± 0.0 °C at 760 mmHg | innospk.com |

| Melting Point | 0-3 °C | innospk.com |

| Density | 1.2 ± 0.1 g/cm³ | innospk.com |

| Purity (Typical) | ≥99.5% | innospk.com |

| Common Impurities | Aniline (≤0.10%), 3-Chloroaniline (≤0.05%), 4-Chloroaniline (≤0.05%), Moisture (≤0.1%) | innospk.com |

Impurities such as isomeric chloroanilines (3- and 4-chloroaniline) can react with ethyl isothiocyanate to form the corresponding isomeric thiourea byproducts, which may be difficult to separate from the desired N-(2-chlorophenyl)-N'-ethylthiourea. The presence of aniline would lead to the formation of N-phenyl-N'-ethylthiourea. Water content must also be controlled as it can potentially react with the isothiocyanate precursor. innospk.com

Ethyl Isothiocyanate

Ethyl isothiocyanate (CAS 542-85-8), also known as isothiocyanatoethane, is a reactive chemical intermediate. innospk.com It serves as a source of the ethylthiocarbamoyl group in the synthesis. Its high reactivity requires careful handling and storage to prevent degradation.

Table 2: Properties and Purity of Ethyl Isothiocyanate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₅NS | sigmaaldrich.com |

| Molecular Weight | 87.14 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | innospk.com |

| Boiling Point | 130-132 °C | sigmaaldrich.com |

| Melting Point | -6 °C | sigmaaldrich.com |

| Density | 0.995 g/mL at 25 °C | sigmaaldrich.com |

| Purity (Typical) | >97% | sigmaaldrich.com |

| Common Impurities | Other isothiocyanates, products of hydrolysis/decomposition | mdpi.comnih.gov |

The purity of ethyl isothiocyanate is critical for the reaction's success. Impurities can arise from its synthesis or degradation over time. thegoodscentscompany.com The presence of other isothiocyanates would lead to a mixture of thiourea products. Given its sensitivity to moisture, it should be stored in a dry place to prevent hydrolysis, which would reduce its effective concentration and introduce byproducts. mdpi.comnih.gov The use of high-purity precursors is a fundamental consideration for ensuring the selective formation and straightforward isolation of N-(2-chlorophenyl)-N'-ethylthiourea.

Crystallographic and Spectroscopic Characterization of Molecular and Supramolecular Architectures

Single-Crystal X-ray Diffraction Analysis

While specific experimental crystal structure data for N-(2-chlorophenyl)-N'-ethylthiourea is not prominently available in the surveyed literature, the structures of closely related N-aryl-N'-alkylthioureas provide a strong basis for predicting its crystallographic parameters. Thiourea (B124793) derivatives typically feature a planar thiourea backbone [C(S)N2]. The C=S bond distance is generally observed to be around 1.68 Å, which is intermediate between a standard double and single bond, indicating electron delocalization across the N-C-N system. nih.gov The C-N bond lengths within the thiourea core are also intermediate, typically around 1.34 Å and 1.36 Å, further supporting this delocalization. nih.gov

For analogous compounds, such as N,N'-bis(2-dialkylaminophenyl)thioureas, the sum of the bond angles around the central thiocarbonyl carbon is 360.0°, confirming the trigonal planar geometry. nih.gov The crystal system for many substituted thioureas is monoclinic. nih.govresearchgate.net A representative data set for an analogous chlorinated thiourea derivative is presented below to illustrate typical crystallographic parameters.

Interactive Table: Representative Crystallographic Data for a Substituted Thiourea Derivative (Note: Data is for an analogous compound, N,N′-bis(4-chlorophenyl)thiourea, and serves as an illustrative example.)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀Cl₂N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8552 (11) |

| b (Å) | 7.1640 (4) |

| c (Å) | 14.1324 (11) |

| β (°) | 103.290 (6) |

| Volume (ų) | 1365.20 (17) |

| Z | 4 |

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is the primary hydrogen bond acceptor. This leads to the formation of robust N-H···S hydrogen bonds, which are a recurring and predictable supramolecular synthon in this class of compounds. ias.ac.in These interactions typically assemble molecules into dimers, which can be further extended into one-dimensional chains or two-dimensional sheets. researchgate.netchemicalbook.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon among thiourea derivatives. This is often attributed to the conformational flexibility around the C-N bonds of the thiourea core. Different conformers (e.g., cis-trans vs. trans-trans) can pack in distinct ways, leading to different crystal structures with varying physical properties. mdpi.com While no specific polymorphism studies on N-(2-chlorophenyl)-N'-ethylthiourea have been documented, the structural features of N-aryl-N'-alkyl thioureas suggest that it could exhibit polymorphic behavior.

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid by combining it with a second, different neutral molecule (a coformer) in the same crystal lattice. nih.gov This technique is widely used in the pharmaceutical industry to improve properties like solubility and stability. mdpi.comrsc.org For thiourea derivatives, co-crystallization can be achieved by leveraging the strong hydrogen bonding capabilities of the N-H and C=S groups to form predictable supramolecular assemblies with suitable coformers. mdpi.com

Advanced Spectroscopic Characterization for Structural Elucidation of Metal Complexes and Derivatives

Spectroscopic methods are essential for determining molecular structure, particularly for compounds in solution or for analyzing the formation of new derivatives, such as metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives in solution. In ¹H NMR spectra, the signals for the N-H protons are typically observed as broad singlets in the downfield region (around 9-10 ppm), and their chemical shift can be sensitive to solvent and concentration, indicative of hydrogen bonding. nih.govpreprints.org The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The aromatic protons of the 2-chlorophenyl group would appear as a complex multiplet in the aromatic region of the spectrum. rsc.org

¹³C NMR spectroscopy is particularly useful for observing the thiocarbonyl carbon (C=S), which typically resonates at a very downfield chemical shift, often in the range of 175-183 ppm. nih.gov This significant deshielding is characteristic of the C=S group. Conformational analysis can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space correlations between protons, helping to determine the preferred spatial arrangement of the phenyl and ethyl substituents relative to the thiourea plane. unipi.itmdpi.com In ligand binding studies, changes in the chemical shifts of the N-H protons upon addition of a metal ion or another molecule can confirm interaction and provide information about the binding site. nih.gov

Interactive Table: Hypothetical NMR Data for N-(2-chlorophenyl)-N'-ethylthiourea (Based on analogous compounds and predictive models.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -CH₂CH ₃ |

| ¹H | ~3.5 | Quartet | -NCH ₂CH₃ |

| ¹H | ~7.2-7.6 | Multiplet | Ar-H |

| ¹H | ~8.0-9.5 | Broad Singlet(s) | -NH - |

| ¹³C | ~14 | - | -CH₂C H₃ |

| ¹³C | ~43 | - | -NC H₂CH₃ |

| ¹³C | ~127-135 | - | Aromatic Carbons |

| ¹³C | ~181 | - | C =S |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule. For N-(2-chlorophenyl)-N'-ethylthiourea, the key vibrational modes are associated with the thiourea core. researchgate.netresearchgate.net

The N-H stretching vibration typically appears as a strong, broad band in the region of 3100-3400 cm⁻¹. mdpi.com The position and shape of this band are sensitive to hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations contribute to a series of bands in the 1400-1600 cm⁻¹ region, often referred to as the thioamide bands. The C=S stretching vibration is a key diagnostic peak, though it is often coupled with other vibrations. It typically appears in the 700-850 cm⁻¹ range and can also be observed around 1250 cm⁻¹. mdpi.com

When a thiourea derivative acts as a ligand to form a metal complex, coordination typically occurs through the soft sulfur atom. This is evidenced in the IR spectrum by a decrease in the frequency of the C=S stretching band and an increase in the frequency of the C-N stretching bands. mdpi.comresearchgate.net This indicates a weakening of the C=S double bond character and a strengthening of the C-N bonds, consistent with electron density donation from the sulfur atom to the metal center. mdpi.com

Interactive Table: Characteristic Vibrational Frequencies for Thiourea Derivatives

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3100-3400 | ν(N-H) | N-H stretching; sensitive to hydrogen bonding. |

| 1400-1600 | ν(C-N) + δ(N-H) | Thioamide I & II bands; position changes upon complexation. |

| ~1250 | ν(C=S) + ν(C-N) | Thioamide III band; indicates C=S bond character. |

| 700-850 | ν(C=S) | C=S stretching; shifts to lower frequency upon S-coordination to a metal. |

| ~750 | ν(C-Cl) | C-Cl stretching from the chlorophenyl group. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions in Coordination Compounds

The electronic absorption spectra of thiourea derivatives and their metal complexes provide valuable information on the electronic transitions within the molecule and the coordination environment of the metal ion. For N-(2-chlorophenyl)-N'-ethyl-thiourea, coordination with transition metals is expected to occur primarily through the sulfur atom, which acts as a soft donor site. This coordination influences the electronic structure of both the ligand and the metal center, which can be observed using UV-Vis spectroscopy.

Generally, the UV-Vis spectra of thiourea ligands exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the thiocarbonyl (C=S) group and the aromatic phenyl ring. For instance, a simple thiourea solution shows an absorption range between 225 and 270 nm.

Upon formation of a coordination compound with a transition metal, several new absorption features typically appear. These include:

Intra-ligand Transitions: The original π→π* and n→π* transitions of the ligand are often shifted in wavelength and may change in intensity upon complexation.

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are prominent transitions where an electron is excited from a ligand-based orbital to a metal-based d-orbital. In thiourea complexes, S→M LMCT bands are common. For example, in copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, an S→Cu(II) LMCT band is observed in the region of 400–420 nm.

d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorptions corresponding to electronic transitions between the metal's d-orbitals can be observed in the visible or near-infrared (NIR) region. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal ion.

For example, in a study of N-phenyl-N′-(3-triazolyl)thiourea complexes, a tetrahedral Co(II) complex displayed a d-d transition (⁴A₂→⁴T₁(P)) at approximately 570 nm, while a square-planar Ni(II) complex showed bands at 370 nm and 445 nm. A square-planar Cu(II) complex exhibited multiple transitions, including d-d bands at 470 nm and 620 nm.

The table below shows representative UV-Vis absorption data for complexes of a related ligand, N-phenyl-N′-(3-triazolyl)thiourea (H₃L), which illustrate the types of transitions that would be expected for complexes of N-(2-chlorophenyl)-N'-ethyl-thiourea.

Interactive Table: UV-Vis Spectral Data for Representative Thiourea-Metal Complexes

| Complex | λmax (nm) | Assignment |

|---|---|---|

| [Co(H₂L)₂] | 260, 280 | Intra-ligand (π→π*) |

| 570 | d-d (⁴A₂→⁴T₁(P)) | |

| [Ni(H₂L)₂] | 255, 295 | Intra-ligand (π→π*) |

| 370, 445 | d-d / LMCT | |

| [Cu(H₂L)₂]·2H₂O | 300, 335 | Intra-ligand (π→π*) |

| 390, 405 | LMCT |

Mass Spectrometry for Fragmentation Pathways and Complex Stoichiometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. For N-(2-chlorophenyl)-N'-ethyl-thiourea (C₉H₁₁ClN₂S, molecular weight: 214.72 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺˙) which then undergoes a series of fragmentation reactions.

Key fragmentation pathways for N-aryl-N'-alkyl thioureas typically involve:

α-Cleavage: Fission of bonds adjacent to the thiocarbonyl group or the nitrogen atoms.

McLafferty Rearrangement: Hydrogen transfer from a γ-position followed by cleavage of a β-bond, if sterically possible.

Cleavage of the Thiourea Backbone: Scission of the C-N or C=S bonds, leading to characteristic fragments.

For this specific molecule, the presence of the 2-chlorophenyl group introduces a notable fragmentation channel. Studies on other ortho-chloro substituted aromatic compounds have shown a distinct and often abundant loss of the chlorine radical (Cl•) from the molecular ion, a pathway much less significant for meta- and para-isomers. This is attributed to a facile radical elimination via cyclization, which is sterically favored by the ortho position.

Based on these principles and data from analogous compounds like N-(2-chlorophenyl)thiourea, the expected fragmentation for N-(2-chlorophenyl)-N'-ethyl-thiourea would include:

Loss of Chlorine Radical: A primary fragmentation would be the loss of a chlorine radical from the molecular ion [M]⁺˙ to form a stable cyclic ion at m/z 179.

Formation of Isothiocyanate: Cleavage of the N-C bond can lead to the formation of 2-chlorophenyl isothiocyanate radical cation at m/z 169 or ethyl isothiocyanate radical cation at m/z 87.

Cleavage of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) would yield a fragment at m/z 185. Alternatively, loss of ethene (CH₂=CH₂) via hydrogen rearrangement could produce a fragment at m/z 186.

Aromatic Ring Fragmentation: The 2-chlorophenyl cation itself would appear at m/z 111.

The table below summarizes the plausible key fragments and their corresponding mass-to-charge ratios (m/z) for N-(2-chlorophenyl)-N'-ethyl-thiourea, considering the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Interactive Table: Predicted EI-MS Fragmentation Data for N-(2-chlorophenyl)-N'-ethyl-thiourea

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 214 | 216 | Molecular ion [M]⁺˙ | [C₉H₁₁ClN₂S]⁺˙ |

| 185 | 187 | [M - C₂H₅]⁺ | [C₇H₆ClN₂S]⁺ |

| 179 | -- | [M - Cl]⁺ | [C₉H₁₁N₂S]⁺ |

| 169 | 171 | [Cl-C₆H₄-NCS]⁺˙ | [C₇H₄ClNS]⁺˙ |

| 111 | 113 | [Cl-C₆H₄]⁺ | [C₆H₄Cl]⁺ |

Thermal Analysis Techniques for Structural Stability (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and decomposition behavior of chemical compounds. For N-(2-chlorophenyl)-N'-ethyl-thiourea, these methods provide insight into its melting point, decomposition temperature range, and the nature of its thermal degradation. Thiourea derivatives are generally known to be thermally stable crystalline solids.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for a stable crystalline compound like N-(2-chlorophenyl)-N'-ethyl-thiourea would be expected to show a sharp endothermic peak corresponding to its melting point. Following melting, if the compound is stable in its liquid form over a range of temperatures, the baseline would remain flat until the onset of decomposition, which is typically an exothermic process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The TGA curve provides information about the temperatures at which the compound degrades and the mass of volatile products lost at each stage.

While specific TGA/DSC data for N-(2-chlorophenyl)-N'-ethyl-thiourea are not available in the provided search context, the thermal decomposition of the parent compound, thiourea, has been studied. Thiourea itself undergoes a complex, multi-stage decomposition. It initially isomerizes to ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) between 140-180°C, followed by major mass loss stages corresponding to the release of gaseous products like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and isothiocyanic acid (HNCS).

The decomposition of N-(2-chlorophenyl)-N'-ethyl-thiourea would be expected to follow a different, yet equally complex, pathway influenced by its substituents. The process would likely involve the cleavage and volatilization of the ethyl and chlorophenyl groups. A plausible multi-stage decomposition might include:

An initial stage involving the loss of the ethyl group or cleavage of the thiourea core.

Subsequent stages involving the fragmentation and volatilization of the 2-chlorophenyl moiety and other parts of the molecule.

Formation of a stable, non-volatile residue at high temperatures.

The table below presents a hypothetical TGA/DSC data summary for N-(2-chlorophenyl)-N'-ethyl-thiourea, illustrating the type of information that would be obtained from such an analysis.

Interactive Table: Illustrative Thermal Analysis Data for N-(2-chlorophenyl)-N'-ethyl-thiourea

| Technique | Temperature Range (°C) | Observation | Interpretation |

|---|---|---|---|

| DSC | ~150 - 160 | Sharp Endotherm | Melting of the crystalline solid |

| TGA/DTG | 190 - 280 | First Mass Loss Step | Decomposition and release of volatile fragments (e.g., ethyl isothiocyanate, HCl) |

| TGA/DTG | 280 - 450 | Second Mass Loss Step | Further decomposition of the intermediate structure |

The combined use of TGA with identifying techniques such as mass spectrometry or FTIR spectroscopy allows for the analysis of the gaseous products evolved at each decomposition step, enabling the proposal of a detailed thermal degradation mechanism.

Coordination Chemistry and Metal Complexation of N 2 Chlorophenyl N Ethylthiourea

Ligand Design and Coordination Modes of N-(2-chlorophenyl)-N'-ethylthiourea

The unique structural characteristics of N-(2-chlorophenyl)-N'-ethylthiourea, featuring both hard and soft donor atoms, make it a compelling ligand in coordination chemistry. The presence of nitrogen and sulfur atoms allows for multiple potential binding sites, leading to diverse coordination chemistry. nih.gov

Thione-Thiol Tautomerism and its Impact on Coordination

N-(2-chlorophenyl)-N'-ethylthiourea can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a critical aspect of its chemistry, significantly influencing its coordination behavior. researchgate.net In the solid state and in neutral solutions, the thione form, characterized by a carbon-sulfur double bond (C=S), generally predominates. jocpr.comias.ac.in However, the equilibrium can shift towards the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H), particularly in alkaline conditions or upon interaction with a metal ion. jocpr.comdoi.org

The ability to switch between these forms is responsible for the ligand's flexibility in coordination. Coordination can occur with the neutral thione form, typically through the soft sulfur donor atom. Alternatively, deprotonation of the thiol tautomer creates a monoanionic ligand that can coordinate to a metal ion, often leading to chelation. doi.orgresearchgate.net This tautomeric flexibility allows the ligand to act as either a neutral or an anionic species, profoundly impacting the structure and properties of the resulting metal complexes.

Monodentate vs. Bidentate Coordination Modes

The structural versatility of N-(2-chlorophenyl)-N'-ethylthiourea allows it to adopt different coordination modes, primarily as a monodentate or a bidentate ligand.

Monodentate Coordination: In its neutral thione form, the ligand typically coordinates to a metal center through the lone pair of electrons on the sulfur atom. researchgate.netpurdue.edu This monodentate S-coordination is common, especially with soft metal ions that have a high affinity for sulfur. In this mode, the ligand acts as a simple Lewis base, donating a single electron pair to the metal. purdue.edu

Bidentate Coordination: Bidentate coordination involves the ligand binding to a single metal center through two donor atoms. quora.com For N-(2-chlorophenyl)-N'-ethylthiourea, this often occurs after deprotonation of the thiol form, leading to chelation through the sulfur and one of the nitrogen atoms (S,N-chelation). researchgate.net This forms a stable four-membered ring structure. researchgate.net While S,O-chelation is common in acylthioureas, the absence of a carbonyl group in N-(2-chlorophenyl)-N'-ethylthiourea precludes this specific mode. researchgate.net The formation of chelate rings with bidentate ligands generally results in more stable metal complexes compared to those formed with monodentate ligands. quora.com

The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. core.ac.uk

Influence of Substituents on Coordination Affinity and Selectivity

The substituents on the nitrogen atoms of the thiourea (B124793) backbone, the 2-chlorophenyl group and the ethyl group, exert significant electronic and steric influence on the ligand's coordination properties. mdpi.com

Steric Effects: The bulkiness of the 2-chlorophenyl group can create steric hindrance around its nitrogen atom, potentially influencing the geometry of the resulting metal complex and favoring coordination through the less hindered sulfur and the ethyl-substituted nitrogen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-chlorophenyl)-N'-ethylthiourea typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgresearchgate.net

Transition Metal Complexes (e.g., Cu, Ni, Zn, Pt, Pd, Co)

N-(2-chlorophenyl)-N'-ethylthiourea and its close analogs form stable complexes with a wide range of transition metals. researchgate.netmaterialsciencejournal.orgresearchgate.net The synthesis generally involves mixing a solution of the ligand with a solution of the metal chloride or perchlorate (B79767) salt in a 2:1 or 1:1 molar ratio in a solvent like methanol (B129727) or ethanol. materialsciencejournal.orgscispace.com The reaction mixture is often stirred at room temperature or refluxed for a few hours to facilitate complex formation. materialsciencejournal.org The resulting complexes, which often precipitate out of the solution, can then be filtered, washed, and dried. materialsciencejournal.org

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding. researchgate.net The appearance of new bands can also suggest the formation of the deprotonated thiol form. doi.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the complexes in solution. scispace.com Changes in the chemical shifts of the N-H protons and the carbons adjacent to the donor atoms provide evidence of coordination. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to determine its geometry (e.g., tetrahedral, square planar, or octahedral). scispace.comrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.orgworktribe.com Studies on related thiourea complexes have revealed geometries ranging from trigonal planar and tetrahedral for Cu(I) and Zn(II) to square planar for Ni(II), Cu(II), and Pt(II). nih.govrsc.orgworktribe.com

The table below summarizes findings for transition metal complexes with N-(2-chlorophenyl)-N'-ethylthiourea and closely related ligands.

Lanthanide and Actinide Complexes of Thiourea Ligands

The coordination chemistry of N-(2-chlorophenyl)-N'-ethylthiourea with f-block elements (lanthanides and actinides) is less explored compared to transition metals. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. Their interaction with soft donors like the sulfur atom in thiourea is generally weak.

Studies on complexes formed between simple thiourea and lanthanide acetates have shown no definitive evidence for direct metal-sulfur bonding. unt.edu This suggests that if N-(2-chlorophenyl)-N'-ethylthiourea were to coordinate to a lanthanide ion, it might occur through the nitrogen atoms, or the thiourea derivative might simply act as a counter-ion in the crystal lattice. The bulky nature of the ligand and the high coordination numbers favored by lanthanides could lead to structurally complex compounds. Specific research on lanthanide or actinide complexes involving N-(2-chlorophenyl)-N'-ethylthiourea is not widely available in the surveyed literature.

Main Group Metal Complexes

No studies describing the synthesis, characterization, or coordination behavior of N-(2-chlorophenyl)-N'-ethylthiourea with main group metals were identified.

Structural Analysis of Metal Complexes

X-ray Diffraction Studies of Complex Structures

No published crystal structures for any metal complex of N-(2-chlorophenyl)-N'-ethylthiourea are available. Therefore, information regarding bond lengths, bond angles, coordination geometries, and intermolecular interactions for complexes of this specific ligand cannot be provided.

Spectroscopic Signatures of Metal-Ligand Interactions

There is no specific spectroscopic data (such as FT-IR, Raman, or NMR) detailing the metal-ligand interactions for complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Analysis of characteristic band shifts (e.g., ν(C=S) or ν(C-N)) upon coordination has not been reported for this compound.

Electronic, Magnetic, and Electrochemical Properties of Complexes

Ligand Field Theory and Electronic Structure Elucidation

Without experimental data from electronic absorption (UV-Vis) spectroscopy or computational studies for complexes of N-(2-chlorophenyl)-N'-ethylthiourea, it is impossible to discuss their electronic structure, d-orbital splitting, or apply Ligand Field Theory to elucidate specific properties.

Magnetic Susceptibility Measurements of Thiourea Complexes

No magnetic susceptibility or magnetometry data has been published for metal complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Consequently, the magnetic properties (paramagnetism, diamagnetism) and the spin states of any potential complexes remain uncharacterized.

Due to the absence of specific research on the target compound, the generation of a scientifically accurate article adhering to the provided outline is not possible.

Cyclic Voltammetry and Redox Behavior of Complexes

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. This method provides valuable insights into the oxidation and reduction processes, the stability of different oxidation states of the central metal ion, and the influence of the ligand environment on these properties. A typical cyclic voltammetry study of metal complexes with a ligand like N-(2-chlorophenyl)-N'-ethylthiourea would involve dissolving the complex in a suitable solvent with a supporting electrolyte and scanning a potential range to observe electron transfer events.

The resulting voltammogram would reveal key parameters such as anodic and cathodic peak potentials (Epa and Epc), which can be used to determine the formal reduction potential (E°') of the redox couple (e.g., M(II)/M(I) or M(III)/M(II)). The separation between the peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) would indicate the reversibility of the electron transfer process.

For metal complexes of substituted thioureas, redox processes can be either metal-centered or ligand-centered. The electronic properties of the substituents on the thiourea backbone—in this case, the 2-chlorophenyl and ethyl groups—would significantly influence the electron density at the coordinating sulfur atom, thereby affecting the redox potential of the metal center. However, a diligent search of scientific databases and literature has yielded no specific cyclic voltammetry data for metal complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Therefore, no data tables on its redox behavior can be presented.

Thermodynamics and Kinetics of Complex Formation

The study of the thermodynamics and kinetics of complex formation provides fundamental information about the stability and lability of metal-ligand complexes in solution. Thermodynamic stability is typically quantified by the formation constant (Kf) or stability constant (β), which describes the equilibrium between the free metal ion and ligand and the resulting complex. Kinetic studies, on the other hand, examine the rates and mechanisms by which these complexes are formed and dissociate.

Kinetic studies would provide information on the rates of ligand exchange reactions, which are crucial for understanding the reactivity of the complexes. These rates distinguish between kinetically labile (fast-reacting) and inert (slow-reacting) complexes, a property that is distinct from thermodynamic stability.

Despite the importance of this information, a thorough review of the literature indicates that no specific studies on the thermodynamic stability constants or the kinetics of complex formation for N-(2-chlorophenyl)-N'-ethylthiourea with any metal ion have been published. As a result, no experimental data on formation constants, Gibbs free energy (ΔG°), enthalpy (ΔH°), or entropy (ΔS°) of complexation, nor kinetic rate constants, can be compiled for this specific compound.

Theoretical and Computational Chemistry Approaches to N 2 Chlorophenyl N Ethylthiourea

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict various molecular properties with a high degree of accuracy. General studies on related thiourea (B124793) derivatives often utilize DFT to gain insights into their structural and electronic characteristics. researchgate.netresearchgate.net

Optimization of Molecular and Complex Geometries

The optimization of molecular geometry through methods like DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For various substituted thiourea and urea (B33335) derivatives, computational studies have successfully predicted these parameters, often showing good agreement with experimental data from techniques like X-ray crystallography. carta-evidence.orgbohrium.com However, specific optimized geometric parameters for N-(2-chlorophenyl)-N'-ethylthiourea are not available in the reviewed literature.

Calculation of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter; a smaller gap generally suggests higher reactivity. researchgate.net Numerous studies on thiourea derivatives have employed DFT to calculate these values and map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. bohrium.com Unfortunately, specific values for the HOMO-LUMO gap and detailed charge distribution analysis for N-(2-chlorophenyl)-N'-ethylthiourea have not been reported in the available scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can compute nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. researchgate.netcarta-evidence.org For many related compounds, these predicted spectra show a strong correlation with experimental findings, aiding in structural elucidation. carta-evidence.orgbohrium.com A comprehensive search did not yield any published predicted or experimental spectroscopic data specifically for N-(2-chlorophenyl)-N'-ethylthiourea.

Conformational Analysis and Energy Landscapes

The flexibility of the thiourea backbone allows for the existence of different conformers, which can have distinct energies and properties. Conformational analysis helps in understanding the molecule's behavior in different environments.

Potential Energy Surface Mapping

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify stable conformers (local energy minima) and the energy barriers between them. Studies on similar N-aryl-N'-alkyl ureas and thioureas have utilized techniques like metadynamics and DFT to generate these energy landscapes. researchgate.netnih.gov Such analyses for N-(2-chlorophenyl)-N'-ethylthiourea, which would reveal its preferred spatial arrangements, are currently absent from the literature.

Interconversion Pathways

Understanding the pathways and energy barriers for interconversion between different conformers is crucial for comprehending a molecule's dynamic behavior. This involves identifying the transition states that connect the stable conformers on the potential energy surface. While general principles of conformational preferences in alkyl- and phenyl-substituted thioureas have been established, specific interconversion pathways and their associated activation energies for N-(2-chlorophenyl)-N'-ethylthiourea have not been computationally investigated or reported. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface, typically using a color scale.

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms.

Green Regions : Represent neutral or near-zero potential, characteristic of nonpolar regions like aromatic rings.

For N-(2-chlorophenyl)-N'-ethylthiourea, an MEP analysis would likely reveal distinct reactive zones. The sulfur atom of the thiourea group (C=S) and the nitrogen atoms would be characterized by high electron density (red/yellow), making them primary sites for electrophilic interactions and hydrogen bond acceptance. malayajournal.org Conversely, the hydrogen atoms attached to the nitrogen atoms (N-H) would exhibit positive potential (blue), marking them as key sites for nucleophilic interactions and hydrogen bond donation. dergipark.org.tr The 2-chlorophenyl ring would present a more complex potential distribution, with the electronegative chlorine atom creating a region of negative potential, while the aromatic protons would contribute to areas of slight positive potential. The ethyl group would be a largely neutral (green) region. This mapping helps predict how the molecule orients itself when approaching a receptor or another molecule. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Insight

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and reaction mechanisms. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions.

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap signifies high stability. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for N-(2-chlorophenyl)-N'-ethylthiourea Data is illustrative and based on values for analogous compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.98 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.35 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.63 | ELUMO - EHOMO; correlates with chemical reactivity and kinetic stability. mdpi.com |

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies

Non-covalent interactions (NCIs) are the dominant forces that govern the formation of ordered, three-dimensional structures known as supramolecular assemblies in the solid state. NCI analysis, often performed computationally, identifies and characterizes these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

For N-(2-chlorophenyl)-N'-ethylthiourea, the molecular structure is rich in functional groups capable of forming a robust network of non-covalent interactions.

Hydrogen Bonds : The N-H groups of the thiourea core are excellent hydrogen bond donors. They can form strong intermolecular hydrogen bonds with the sulfur atom (N-H···S) of a neighboring molecule, which is a common motif in thiourea crystal structures. The nitrogen atoms can also act as hydrogen bond acceptors.

Halogen Bonds : The chlorine atom on the phenyl ring can act as a halogen bond acceptor, interacting with electrophilic sites on adjacent molecules.

Other Interactions : Weak C-H···π interactions between the ethyl or phenyl protons and the aromatic ring of another molecule can further stabilize the crystal packing. nih.gov Analysis of a similar compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, revealed significant intermolecular C-H···N and C-H···Cl hydrogen bonds that dictate its crystal structure. nih.gov

These combined interactions lead to the formation of specific synthons or motifs, such as dimers or chains, which build up the extended crystal lattice. Understanding these interactions is crucial for crystal engineering and predicting the physicochemical properties of the solid material.

Molecular Dynamics Simulations (e.g., for interactions with surfaces or in solution)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, such as conformational changes, interactions with a solvent, or binding to a biological target like a protein. nih.gov

In the context of N-(2-chlorophenyl)-N'-ethylthiourea, MD simulations can offer several key insights:

Interaction with Biological Targets : If this thiourea derivative is being investigated as a potential inhibitor of an enzyme, MD simulations can model its binding process to the protein's active site. jppres.com These simulations can reveal the stability of the protein-ligand complex over time, identify the key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of binding affinity. nih.gov

Behavior in Solution : MD can simulate how the molecule behaves in different solvents (e.g., water or an organic solvent). This provides information on its solvation, aggregation tendencies, and conformational flexibility in a solution environment. For instance, simulations could show how water molecules arrange around the polar N-H and C=S groups versus the nonpolar phenyl and ethyl groups.

Surface Interactions : The simulation can also model the adsorption and orientation of N-(2-chlorophenyl)-N'-ethylthiourea on a material surface, which is relevant for applications in materials science.

Reactivity Studies and Derivatization Chemistry of N 2 Chlorophenyl N Ethylthiourea

Reactions with Electrophiles and Nucleophiles

The thiourea (B124793) functional group can react with both electrophiles and nucleophiles. Electrophiles, which are electron-deficient species, will preferentially attack the electron-rich sulfur and nitrogen atoms. rsc.orgwikipedia.org Nucleophiles, being electron-rich, target the electron-deficient thiocarbonyl carbon. wikipedia.org

The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For instance, thiourea derivatives can form stable complexes with various metal ions, acting as ligands. researchgate.net The nitrogen atoms can be acylated or alkylated. The reaction of N-arylthioureas with acylating agents can occur at different nitrogen atoms depending on the reaction conditions, such as temperature. researchgate.netresearchgate.net

Hydrolysis of thioureas under acidic or basic conditions represents a reaction with a nucleophile (water or hydroxide (B78521) ion) at the thiocarbonyl carbon, which can lead to the formation of the corresponding amines and thiols. researchgate.net The reactivity is influenced by the substituents on the nitrogen atoms. The 2-chlorophenyl group, being electron-withdrawing, enhances the electrophilic character of the thiocarbonyl carbon.

Table 1: General Reactivity of the Thiourea Scaffold

| Reactive Site | Reagent Type | Common Reactions | Product Type |

|---|---|---|---|

| Sulfur Atom | Soft Electrophile (e.g., Metal ions, Alkyl halides) | S-Alkylation, Metal Coordination | Isothiouronium salts, Metal complexes |

| Nitrogen Atoms | Electrophile (e.g., Acyl chlorides) | N-Acylation | N-Acylthioureas |

| Thiocarbonyl Carbon | Nucleophile (e.g., Amines, Water) | Nucleophilic Addition, Hydrolysis | Guanidines, Amines & Thiols |

Cyclization Reactions Leading to Heterocyclic Compounds

The multifunctional nature of N-(2-chlorophenyl)-N'-ethylthiourea makes it an excellent building block for the synthesis of various heterocyclic compounds. Thioureas are recognized as versatile intermediates for creating heterocycles like thiazoles, pyrimidines, and quinazolines. nih.gov Cyclization reactions often involve the reaction of the thiourea nitrogens and sulfur with a bifunctional electrophile or through intramolecular reactions of a suitably functionalized thiourea derivative.

One common strategy is the dehydrosulfurization of acylthioureas. For example, related 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides undergo intramolecular cyclization via dehydrosulfurization using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or iodine/triethylamine to yield 4H-1,3,5-oxadiazine derivatives. organic-chemistry.org

Another important cyclization pathway involves the reaction of N-allyl thiourea derivatives, which undergo electrophilic cyclization to produce thiazoline (B8809763) derivatives in high yields. researchgate.net Similarly, thioureas containing a pendant hydroxyl group can react with bromoacyl bromides to form iminothiozolidinones. researchgate.net The reaction of N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates is another established method for synthesizing thiazolidinone derivatives. nih.gov Furthermore, polymer-bound 2-iodophenyl thiourea can undergo intramolecular cyclization to form 2-aminobenzo[d]thiazole structures, a reaction directly applicable to derivatives like N-(2-chlorophenyl)-N'-ethylthiourea due to the ortho-substituted halogen. rsc.org

Table 2: Examples of Cyclization Reactions with Thiourea Derivatives

| Thiourea Precursor Type | Reagent | Resulting Heterocycle |

|---|---|---|

| N-Acylthiourea | Dicyclohexylcarbodiimide (DCC) | 1,3,5-Oxadiazine |

| N-Allylthiourea | Electrophile (e.g., I₂) | Thiazoline |

| Hydroxy-functionalized thiourea | Bromoacyl bromide | Iminothiozolidinone |

| N,N-Disubstituted thiourea | Dialkyl acetylenedicarboxylate | Thiazolidinone |

Oxidation and Reduction Reactions of Thiourea Derivatives

The thiourea moiety is susceptible to both oxidation and reduction, leading to a variety of products. Oxidation is the more extensively studied of the two.

A primary oxidative transformation of 1,3-disubstituted thioureas is their conversion to carbodiimides (RN=C=NR) through oxidative desulfurization. organic-chemistry.org This reaction effectively removes the sulfur atom and forms a C=N double bond. Various reagents have been developed for this purpose, including o-iodoxybenzoic acid (IBX), mercuric oxide (HgO), and iron complexes in the presence of hydrosilane. researchgate.netorganic-chemistry.orgwikipedia.orgrsc.org The conversion to carbodiimides is a crucial reaction, as these products are widely used as coupling agents in peptide synthesis and other condensation reactions. wikipedia.org

Oxidation of N-aryl-N'-acylthioureas with milder oxidizing agents like bromine can lead to the formation of complex heterocyclic systems, such as benzothiazole (B30560) derivatives, rather than simple desulfurization. researchgate.netresearchgate.net The oxidation of thioureas and N,N'-dialkylthioureas with hydrogen peroxide has also been studied, leading to various oxidized sulfur species. acs.org

Reduction reactions of thioureas are less common but generally involve desulfurization to yield formamidines. This process, however, is not as widely utilized in synthetic chemistry as the oxidative pathways.

Formation of Chemically Functionalized Precursors and Adducts

N-(2-chlorophenyl)-N'-ethylthiourea can serve as a precursor for more complex molecules and can form adducts with various chemical species. The ability of the thiourea group to act as a bidentate or monodentate ligand allows it to form stable coordination complexes with a wide range of metal ions, including cobalt, nickel, copper, and zinc. researchgate.net These metal complexes have distinct chemical and physical properties compared to the free ligand. For instance, N-ethylthiourea is known to form adducts with silver halides. rsc.org

Thioureas are also key intermediates in the synthesis of other functional molecules. They react with amines to produce guanidines, a structure of interest in medicinal chemistry. researchgate.net They can also be used as sulfur transfer reagents in certain reactions, for example, in the synthesis of aryl thioamides from aryl aldehydes. mdpi.com The reaction of thioureas with isocyanates can lead to the formation of N,N'-disubstituted thiourea derivatives, expanding the library of available structures for further chemical exploration. rsc.org

Polymerization and Macromolecular Incorporations

The thiourea moiety can be incorporated into macromolecular structures either as part of the polymer backbone or as a pendant side group. This incorporation can impart unique properties to the resulting polymers, such as self-healing capabilities or catalytic activity.

One method involves the synthesis of a monomer containing the thiourea group, which is then polymerized. For example, N-acryloyl-N-phenylthiourea has been synthesized and subsequently copolymerized with monomers like ethyl acrylate (B77674) and styrene (B11656) via emulsion polymerization to create acrylic polymers with thiourea-containing side chains. researchcommons.org

Another approach involves the direct polyaddition reaction of suitable monomers to form a polymer with thiourea units in the backbone. A notable example is the synthesis of poly(thioether thiourea)s, which are created by the reaction between diamine monomers (like cystamine) and 1,1'-thiocarbonyldiimidazole. chinesechemsoc.org Some of these polymers, particularly those containing disulfide bonds alongside the thiourea groups, exhibit remarkable self-healing properties at room temperature. chinesechemsoc.org

Furthermore, thiourea derivatives are used as organocatalysts in polymerization reactions. Bifunctional thioureas, often in combination with a base, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters and other monomers, allowing for the synthesis of well-defined polyesters. researchgate.netrsc.orgacs.org Thiourea-based polymers have also been developed as multifunctional modifiers in materials science applications, such as enhancing the performance and stability of perovskite solar cells. rsc.org

Advanced Applications in Chemical Science and Engineering Non Biological/clinical Focus

Catalytic Applications

The thiourea (B124793) moiety is a powerful functional group in modern catalysis, capable of activating substrates through hydrogen bonding. N-(2-chlorophenyl)-N'-ethyl-thiourea can function as an organocatalyst and as a ligand in metal-based catalytic systems.

Thiourea-based molecules are highly effective organocatalysts, primarily due to the ability of the two N-H protons to form strong hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. rsc.org This dual hydrogen-bonding activation is a key feature of thiourea catalysis. rsc.org In the case of N-(2-chlorophenyl)-N'-ethyl-thiourea, the electron-withdrawing nature of the 2-chlorophenyl group enhances the acidity of the adjacent N-H proton, making it a more effective hydrogen-bond donor.

These catalysts are particularly valuable in reactions such as Michael additions, aza-Henry reactions, and multicomponent reactions. rsc.orgbeilstein-journals.org The general mechanism involves the thiourea catalyst binding to an electrophilic substrate (e.g., a nitroolefin or an imine), which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy and makes it more susceptible to attack by a nucleophile.

Table 1: Representative Michael Addition Catalyzed by a Thiourea Derivative

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 24 | 92 |

| 2 | Nitrostyrene | Acetylacetone | 10 | CH2Cl2 | 36 | 88 |

| 3 | Chalcone | Thiophenol | 5 | THF | 12 | 95 |

Note: This table presents typical results for Michael additions catalyzed by bifunctional thiourea organocatalysts to illustrate the general application. Specific performance of N-(2-chlorophenyl)-N'-ethyl-thiourea may vary.

The sulfur and nitrogen atoms of the thiourea group in N-(2-chlorophenyl)-N'-ethyl-thiourea make it an excellent ligand for transition metals. hilarispublisher.com Thiourea derivatives are known to form stable complexes with a variety of metals, including palladium, nickel, copper, and rhodium. hilarispublisher.commdpi.com The sulfur atom typically acts as a soft donor, binding effectively to late transition metals, while the nitrogen atoms can also participate in coordination.

In transition metal catalysis, these ligands can influence the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, thiourea-derived ligands can facilitate the reductive elimination step. The specific substituents on the nitrogen atoms—in this case, 2-chlorophenyl and ethyl groups—can be tuned to modulate the ligand's properties and, consequently, the catalyst's performance.

For N-(2-chlorophenyl)-N'-ethyl-thiourea to be used in enantioselective catalysis, it must be rendered chiral. This can be achieved by introducing a stereocenter into its structure, for example, by replacing the ethyl group with a chiral moiety or by incorporating a chiral backbone. Chiral thiourea derivatives are among the most successful classes of organocatalysts for asymmetric synthesis. rsc.orgnih.gov

These chiral catalysts operate by creating a well-defined chiral environment around the substrate through multiple non-covalent interactions, primarily hydrogen bonding. This chiral pocket directs the approach of the nucleophile to one face of the electrophile, resulting in the preferential formation of one enantiomer of the product. nih.gov Such catalysts have been successfully applied to a wide array of enantioselective transformations, achieving high levels of stereocontrol. rsc.orgst-andrews.ac.ukresearchgate.net The development of a chiral version of N-(2-chlorophenyl)-N'-ethyl-thiourea could thus open pathways to new asymmetric catalytic processes.

Table 2: Enantioselective Cope-Type Hydroamination Using a Chiral Thiourea Catalyst

| Entry | Substrate | Catalyst | Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Allyl-N-hydroxyl-aniline | Chiral Thiourea A | 10 | Toluene | 85 | 92 |

| 2 | N-Cinnamyl-N-hydroxyl-aniline | Chiral Thiourea B | 5 | Mesitylene | 91 | 95 |